PI3Kα Isoform Potency: PI3K-IN-18 vs. Pan-PI3K Inhibitors BKM120 and BEZ235
PI3K-IN-18 demonstrates superior PI3Kα inhibitory potency compared to the pan-PI3K inhibitor BKM120. In enzymatic assays, PI3K-IN-18 exhibits an IC50 of 2 nM against PI3K p110α , which is 26-fold more potent than BKM120's IC50 of 52 nM for the same isoform . While the dual PI3K/mTOR inhibitor BEZ235 shows comparable PI3Kα potency (IC50 = 4 nM) , PI3K-IN-18 maintains a distinct isoform selectivity profile that differs from BEZ235's broader pan-PI3K inhibition pattern.
| Evidence Dimension | PI3Kα (p110α) enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 2 nM |
| Comparator Or Baseline | BKM120 (Buparlisib): IC50 = 52 nM; BEZ235 (Dactolisib): IC50 = 4 nM |
| Quantified Difference | 26-fold more potent than BKM120; comparable to BEZ235 (2-fold difference) |
| Conditions | Cell-free enzymatic assay with recombinant PI3K p110α |
Why This Matters
Higher target potency at lower concentrations reduces the likelihood of off-target effects and enables more precise modulation of PI3Kα-driven signaling in experimental systems.
